REACTION_CXSMILES
|
[CH2:1]=[O:2].[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5]>>[CH2:1]([NH:5][C:4]1[N:6]=[C:7]([NH2:8])[N:9]=[C:10]([NH2:11])[N:3]=1)[OH:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
borax
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
252 g
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Type
|
CUSTOM
|
Details
|
while stirring with a hook stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |